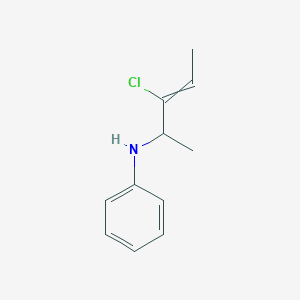![molecular formula C14H17NO3S B14408965 Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- CAS No. 81253-24-9](/img/structure/B14408965.png)
Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- is a chemical compound known for its fluorescent properties. It is commonly used in biochemical and analytical applications due to its ability to form stable fluorescent adducts with primary and secondary amines . This compound is also referred to as dansyl chloride in some contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: It reacts with primary and secondary amines to form fluorescent sulfonamide adducts.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can participate in such reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from the substitution reactions are fluorescent sulfonamide adducts, which are widely used in biochemical assays and analytical applications .
Applications De Recherche Scientifique
Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- has a wide range of scientific research applications:
Mécanisme D'action
The compound exerts its effects through the formation of fluorescent adducts with primary and secondary amines. The mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride group, resulting in the formation of a stable sulfonamide bond. This reaction enhances the compound’s fluorescence, making it useful for various analytical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dansyl Chloride: A closely related compound with similar fluorescent properties and applications.
5-(Dimethylamino)-1-naphthalenesulfonamide: Another similar compound used in fluorescent labeling.
Uniqueness
Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- is unique due to its specific structure, which provides distinct fluorescent properties. Its ability to form stable adducts with both primary and secondary amines makes it versatile for various applications in scientific research and industry .
Propriétés
Numéro CAS |
81253-24-9 |
|---|---|
Formule moléculaire |
C14H17NO3S |
Poids moléculaire |
279.36 g/mol |
Nom IUPAC |
2-[5-(dimethylamino)naphthalen-1-yl]sulfonylethanol |
InChI |
InChI=1S/C14H17NO3S/c1-15(2)13-7-3-6-12-11(13)5-4-8-14(12)19(17,18)10-9-16/h3-8,16H,9-10H2,1-2H3 |
Clé InChI |
CRBMHTNKUVJJFH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


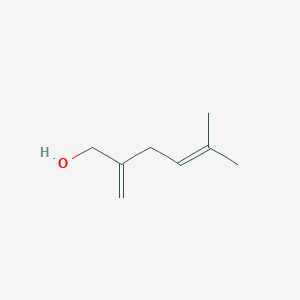
![1,1'-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene)](/img/structure/B14408890.png)
![(E)-1-[4-(Heptyloxy)phenyl]-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14408893.png)
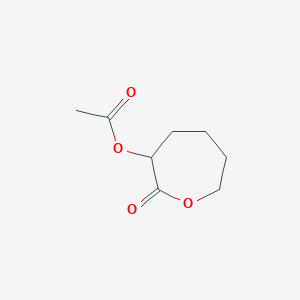
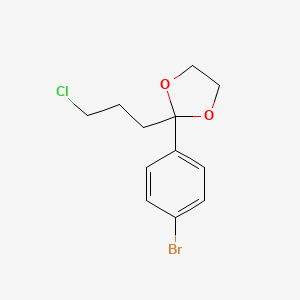

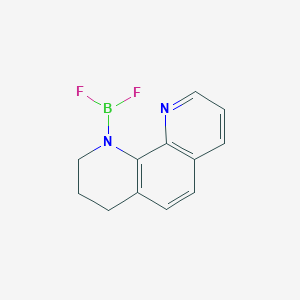
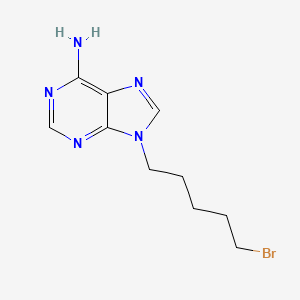

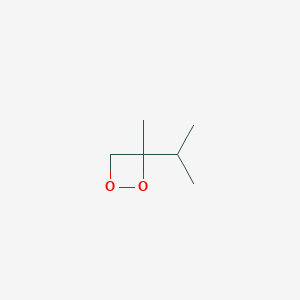
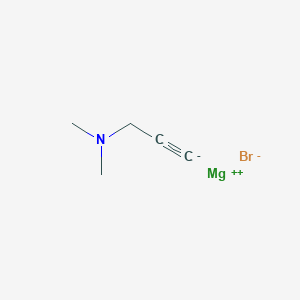
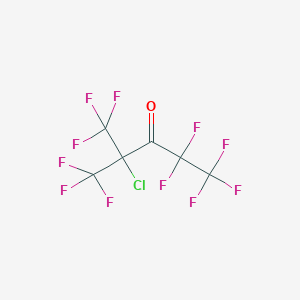
![methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate](/img/structure/B14408960.png)
